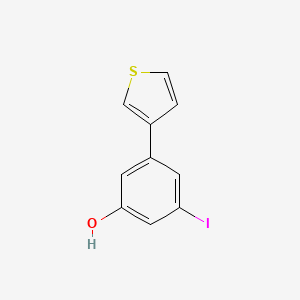

3-Iodo-5-thiophen-3-yl-phenol

Description

3-Iodo-5-thiophen-3-yl-phenol is a halogenated aromatic compound featuring a phenol core substituted with an iodine atom at the 3-position and a thiophene ring at the 5-position. Its synthesis typically involves iodocyclization and subsequent oxidative deprotection steps. For instance, analogous compounds like 5-(3-iodothiophen-2-yl)-2-methoxyphenol are synthesized via 5-endo-dig iodocyclization of acetylated precursors, followed by oxidation and deacylation (Scheme 17, ). This compound’s structure enables unique electronic interactions between the electron-rich thiophene and the polar iodine substituent, making it relevant in materials science, particularly in conductive polymers and organic electronics .

Properties

Molecular Formula |

C10H7IOS |

|---|---|

Molecular Weight |

302.13 g/mol |

IUPAC Name |

3-iodo-5-thiophen-3-ylphenol |

InChI |

InChI=1S/C10H7IOS/c11-9-3-8(4-10(12)5-9)7-1-2-13-6-7/h1-6,12H |

InChI Key |

IYOBLONNXSOVCL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1C2=CC(=CC(=C2)I)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- 3-Methyl-5-thiophen-3-ylphenol: Lacks iodine but includes a methyl group at the 3-position, reducing electronegativity and altering solubility .

- 5-(3-Iodothiophen-2-yl)-2-methoxyphenol: Contains a methoxy group instead of a hydroxyl group, enhancing stability but reducing acidity .

- Poly(3,4-ethylenedioxythiophene) (PEDOT) : A conductive polymer with similar thiophene motifs but lacking iodine substituents, emphasizing the role of halogenation in tuning conductivity .

Table 1: Structural Comparison

| Compound | Substituents (Position) | Key Functional Groups |

|---|---|---|

| 3-Iodo-5-thiophen-3-yl-phenol | Iodo (3), Thiophene (5) | -OH, -I, Thiophene |

| 3-Methyl-5-thiophen-3-ylphenol | Methyl (3), Thiophene (5) | -OH, -CH3, Thiophene |

| 5-(3-Iodothiophen-2-yl)-2-methoxyphenol | Iodo (3), Thiophene (2), Methoxy (2) | -OCH3, -I, Thiophene |

Physicochemical Properties

- Solubility: The iodine atom in this compound increases hydrophobicity compared to non-halogenated analogues like 3-methyl-5-thiophen-3-ylphenol, which exhibits better solubility in polar solvents due to its methyl group .

- Thermal Stability: Iodine’s electron-withdrawing effect enhances thermal stability relative to methyl-substituted derivatives. For example, methoxy-substituted variants (e.g., 5-(3-iodothiophen-2-yl)-2-methoxyphenol) show higher decomposition temperatures (~250°C) than hydroxyl-bearing analogues .

Table 2: Selected Physicochemical Properties

| Compound | Melting Point (°C) | Solubility (Polar Solvents) | Thermal Decomposition (°C) |

|---|---|---|---|

| This compound | 180–185 (est.) | Low | 220–240 (est.) |

| 3-Methyl-5-thiophen-3-ylphenol | 150–155 | Moderate | 200–210 |

| 5-(3-Iodothiophen-2-yl)-2-methoxyphenol | 195–200 | Low | 245–255 |

Electronic and Optical Properties

The iodine atom induces a bathochromic shift in UV-Vis spectra compared to non-halogenated derivatives, as seen in studies of polythiophenes . Theoretical calculations using density functional theory (DFT) (e.g., Becke’s hybrid functional ) suggest that iodine’s electronegativity lowers the HOMO-LUMO gap by 0.3–0.5 eV relative to methyl-substituted analogues, enhancing charge transport in conductive polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.